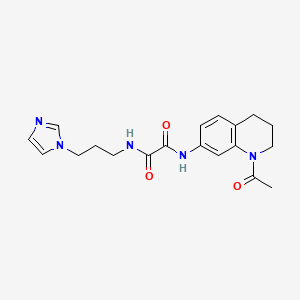
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry
The compound's significance lies primarily in its role in medicinal chemistry, where its structural framework serves as a precursor for synthesizing a variety of heterocyclic compounds with potential pharmacological activities. For example, similar structures have been used in the synthesis of compounds with anticancer properties. A study by Bekircan et al. (2008) detailed the synthesis of related compounds screened for their anticancer activity against various cancer cell lines, demonstrating the chemical versatility and therapeutic potential of such molecules (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial and Antifungal Activities
Compounds bearing structural similarities to 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole have shown promising antimicrobial and antifungal effects. A study highlighted the synthesis and antimicrobial screening of novel derivatives, revealing moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi, thus indicating the potential for developing new antimicrobial agents from this chemical scaffold (Desai, Rajpara, & Joshi, 2013).
Cholinesterase Inhibition for Alzheimer's Therapy
Another area of application includes the investigation of cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Research on structurally similar molecules has uncovered significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), essential enzymes in the pathology of Alzheimer's disease. Such studies provide a foundation for developing novel therapeutic agents aimed at managing symptoms and progression of neurodegenerative conditions (Arfan et al., 2018).
Antioxidant Properties and Radical Scavenging
Compounds with similar chemical backbones have been evaluated for their antioxidant properties, demonstrating potential in combating oxidative stress by scavenging free radicals. This activity is crucial in preventing oxidative damage related to chronic diseases and aging. Studies on related bromophenols have shown potent scavenging activity against DPPH and ABTS radicals, suggesting the utility of such compounds in developing antioxidant therapies and supplements (Li, Li, Gloer, & Wang, 2012).
Eigenschaften
IUPAC Name |
5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3OS2/c1-14-21(29-22(24-14)16-4-3-5-18(12-16)27-2)19-10-11-20(26-25-19)28-13-15-6-8-17(23)9-7-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDRIHFQMZJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

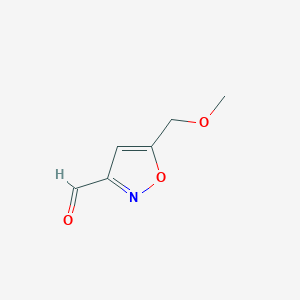
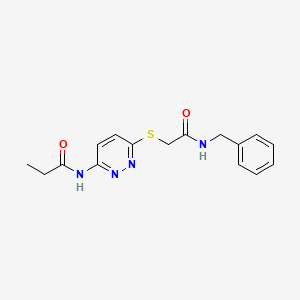
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)
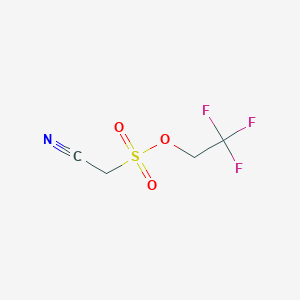


![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)
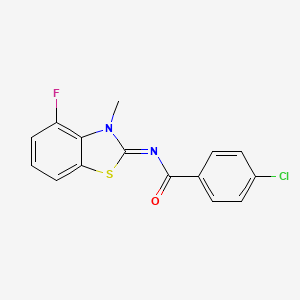
![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)
![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631049.png)
